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L-3-Phosphoglyceric Acid 13C3

Cat. No.: B1156809
M. Wt: 189.04
Attention: For research use only. Not for human or veterinary use.
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Description

L-3-Phosphoglyceric Acid 13C3 is a stable isotope-labeled form of a central metabolic intermediate, provided as a sodium salt. This compound is essential for advanced metabolic research, enabling precise tracking of carbon flux through critical biochemical pathways. 3-Phosphoglyceric acid (3-PGA) is a fundamental metabolite that exists in all living species, from bacteria to humans . It is the conjugate acid of 3-phosphoglycerate (glycerate 3-phosphate) and plays a biochemically significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, 3-PGA is produced from the dephosphorylation of 1,3-bisphosphoglycerate in a reaction that generates ATP . In the Calvin-Benson cycle of photosynthesis, it is the initial stable product of carbon fixation, where two molecules of 3-PGA are produced for every molecule of CO₂ fixed . Furthermore, 3-phosphoglycerate is a precursor for serine synthesis, which in turn can create cysteine and glycine through subsequent metabolic cycles . The 13C3-labeled isotopologue of L-3-Phosphoglyceric acid is a critical tool for 13C tracer analysis, a powerful method for monitoring cellular metabolism in vivo and in intact cells . By incorporating carbon-13 atoms at all three positions of the molecule, researchers can utilize this compound to probe specific metabolic pathways and unravel the complexity of metabolic activities. Studies using [U-13C]-labeled tracers have revealed distinct metabolic patterns in vivo compared to in vitro settings, such as extensive recycling of endogenous 13CO₂, which can be tracked using compounds like this . This makes it invaluable for research in areas like cancer metabolism (e.g., investigating the Warburg effect), gluconeogenesis, and anaplerotic flux . The product is characterized by a molecular formula of ¹³C₃H₇O₇P and a molecular weight of 327.23 . This product is offered with a high purity of >98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

¹³C₃H₇O₇P

Molecular Weight

189.04

Origin of Product

United States

Advanced Methodologies for L 3 Phosphoglyceric Acid 13c3 Isotope Tracing

Experimental Design and Labeling Strategies

Effective isotope tracing studies hinge on robust experimental design and carefully considered labeling strategies. The choice between steady-state and non-steady-state labeling, the selection and administration of isotopic precursors, and meticulous sample preparation are foundational to acquiring high-quality, interpretable data.

Principles of Isotopic Steady-State and Non-Steady-State Labeling Experiments

Isotope tracing experiments are generally conducted under two distinct conditions: isotopic steady-state or non-steady-state (also known as dynamic labeling). nih.govresearchgate.netnih.gov The selection of the appropriate method depends on the specific biological question being addressed.

Isotopic Steady-State: In this approach, a 13C-labeled substrate is provided to a biological system for a duration sufficient to achieve a constant enrichment of the isotope in the intracellular metabolites. researchgate.netnih.govresearchgate.net This means that the rate of incorporation of the 13C label into a metabolite pool is balanced by the rate of its removal, resulting in a stable isotopomer distribution. nih.gov Steady-state analysis is powerful for determining the relative contributions of different pathways to the production of a particular metabolite under a specific metabolic condition. nih.gov For example, by analyzing the steady-state labeling pattern of 3-phosphoglycerate (B1209933) after administration of a 13C-labeled glucose tracer, researchers can quantify the relative fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Isotopic Non-Steady-State: This method involves collecting samples at multiple time points after the introduction of a 13C tracer, capturing the dynamic changes in isotopomer distribution as the label propagates through the metabolic network. nih.govnih.gov This approach is particularly useful for investigating the kinetics of metabolic pathways and can provide insights into metabolite turnover rates and pool sizes. nih.gov Non-steady-state metabolic flux analysis (MFA) is often more complex, requiring sophisticated computational models to interpret the transient labeling data. nih.gov

Parameter Isotopic Steady-State Isotopic Non-Steady-State
Experimental Duration Long (hours to days)Short (seconds to hours)
Sampling Single time point after reaching equilibriumMultiple time points during label incorporation
Data Analysis Algebraic models of metabolic fluxesDifferential equation-based models
Information Gained Relative pathway contributions, flux ratiosFlux rates, metabolite turnover, pool sizes
Typical Application Quantifying central carbon metabolism under stable conditionsStudying dynamic metabolic responses to perturbations

Administration of L-3-Phosphoglyceric Acid 13C3 and Related Precursors (e.g., 13C-glucose)

The introduction of the 13C label into the biological system is a critical step. While this compound itself can be used as a tracer in specific in vitro enzymatic assays, in cellular or in vivo studies, the label is typically introduced using a precursor that is readily taken up and metabolized by the cells. The most common precursor for studying central carbon metabolism, including the formation of 3-phosphoglycerate, is 13C-labeled glucose. creative-proteomics.comyoutube.com

The choice of the specific 13C-glucose isotopomer can significantly influence the information that can be obtained. For instance, [1,2-13C2]glucose is often used to differentiate between glycolysis and the pentose phosphate pathway, as each pathway yields a distinct labeling pattern in downstream metabolites like 3-phosphoglycerate. researchgate.netnih.gov A mixture of 80% [1-13C]glucose and 20% [U-13C]glucose is another common strategy to ensure high 13C abundance in a variety of metabolites for accurate flux elucidation. nih.gov

Administration methods vary depending on the experimental system:

Cell Culture: The 13C-labeled precursor is added directly to the culture medium. nih.gov

In Vivo (Animal Models): The tracer can be administered via oral gavage, intravenous infusion, or intraperitoneal injection. The method of delivery can impact the kinetics of label incorporation.

Sample Preparation and Metabolite Extraction Protocols for 13C-Labeled Phosphorylated Compounds

The accurate analysis of intracellular metabolites like this compound requires rapid inactivation of metabolic activity (quenching) and efficient extraction of the compounds of interest. nih.gov Phosphorylated intermediates are particularly labile, making these steps crucial for preventing their degradation and preserving the in vivo isotopic labeling patterns.

Quenching: The goal of quenching is to instantly halt all enzymatic reactions. nih.gov This is typically achieved by rapidly lowering the temperature. Common methods include:

Cold Methanol (B129727): Quenching cells with ice-cold methanol is a widely used technique. nih.gov

Liquid Nitrogen: Flash-freezing the biological sample in liquid nitrogen provides the most rapid quenching.

Extraction: Following quenching, metabolites are extracted from the cellular matrix. The choice of extraction solvent is critical for efficiently recovering phosphorylated compounds. A common and effective method involves a two-phase liquid-liquid extraction using a mixture of methanol, water, and chloroform. This procedure separates the polar metabolites (including 3-phosphoglycerate) in the aqueous phase from the nonpolar lipids in the organic phase. nih.gov It is imperative that the extraction protocol is optimized to ensure complete and reproducible recovery of the target analytes.

High-Resolution Analytical Techniques for 13C-Isotopomer Analysis

The analysis of the isotopic enrichment and positional labeling of this compound and other metabolites is predominantly carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com While MS is highly sensitive for detecting mass isotopologues (molecules with different numbers of 13C atoms), NMR provides detailed information about the specific positions of the 13C atoms within the molecule (positional isotopomers). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful, non-destructive technique that can provide unambiguous information on the positional enrichment of 13C in metabolites. nih.govismrm.org This is crucial for distinguishing between different metabolic pathways that may produce the same mass isotopologue but with different arrangements of the 13C labels.

13C-NMR: Direct detection of the 13C nucleus provides a spectrum where each carbon atom in a molecule gives a distinct signal, with a chemical shift that is highly sensitive to its local chemical environment. bhu.ac.inudel.edu The large chemical shift dispersion in 13C-NMR (typically 0-220 ppm) minimizes signal overlap, which is often a challenge in 1H-NMR. oregonstate.educompoundchem.com In isotope tracing experiments, the presence of adjacent 13C atoms leads to spin-spin coupling, resulting in the splitting of signals into multiplets. The analysis of these multiplet patterns in the 13C spectrum of glutamate (B1630785), a downstream product of the TCA cycle, has been extensively used to infer metabolic fluxes. nih.gov A similar analytical approach can be applied to 3-phosphoglycerate to understand the fluxes in upper glycolysis.

1H-13C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to 13C atoms. diva-portal.orghmdb.ca This method offers significantly higher sensitivity compared to direct 13C detection because it leverages the more sensitive 1H nucleus for detection. nih.gov The resulting 2D spectrum displays cross-peaks for each C-H bond, providing a detailed fingerprint of the molecule. diva-portal.org For isotopomer analysis, the splitting patterns of these cross-peaks due to 13C-13C couplings can be analyzed to determine the positional enrichment of the 13C label. nih.gov This technique is invaluable for resolving complex mixtures of metabolites and for obtaining detailed information on the isotopomer distribution of compounds like this compound. nih.govdiva-portal.org

The table below summarizes the typical 13C chemical shift ranges for different types of carbon atoms, which is fundamental for interpreting 13C-NMR and HSQC spectra.

Type of Carbon Typical 13C Chemical Shift (ppm)
Alkane (C-C)5 - 45
Alkyne (C≡C)65 - 90
Alkene (C=C)100 - 150
Aromatic110 - 170
Carbonyl (C=O) in Carboxylic Acids, Esters160 - 185
Carbonyl (C=O) in Aldehydes, Ketones190 - 220
Hyperpolarized 13C NMR for Enhanced Sensitivity in Glycolytic Intermediates

Hyperpolarized ¹³C Nuclear Magnetic Resonance (NMR) is a cutting-edge technique that dramatically enhances the sensitivity of NMR spectroscopy, enabling the real-time, in-vivo tracking of metabolic pathways. nih.gov The method involves a process called dynamic nuclear polarization (DNP), which can increase the signal-to-noise ratio of ¹³C-labeled substrates by more than 10,000-fold. nih.govnih.gov This massive signal boost allows for the detection of the labeled substrate and its downstream metabolic products within seconds of injection. bridge12.com

In the context of glycolysis, hyperpolarized [1-¹³C]pyruvate is a commonly used probe to monitor the activity of lactate (B86563) dehydrogenase. nih.govnih.gov However, the technique is also capable of observing other key glycolytic intermediates. Studies using hyperpolarized ¹³C-labeled glucose have successfully identified 3-phosphoglycerate (3-PGA) as a main kinetic intermediate in the glycolytic pathway. mdpi.com By tracing the flow of the ¹³C label from a precursor through the pathway, researchers can observe the formation of L-3-Phosphoglyceric Acid ¹³C₃ and other intermediates, providing direct kinetic information about enzymatic reactions and pathway regulation under various physiological and pathological conditions. mdpi.comnih.gov This approach offers a non-invasive window into cellular metabolism, revealing dynamic changes that are not captured by steady-state measurements. nih.gov

Mass Spectrometry (MS) for this compound Isotopologue Profiling

Mass spectrometry (MS) is a cornerstone technique for metabolic flux analysis due to its high sensitivity and ability to resolve isotopologues—molecules that differ only in their isotopic composition. nih.gov For L-3-Phosphoglyceric Acid ¹³C₃, MS-based methods can precisely determine the mass isotopologue distribution (MID), which is the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), or three (M+3) ¹³C atoms. plos.org This profiling provides a detailed snapshot of how the ¹³C label from a tracer is incorporated into the 3-PGA pool, offering critical data for calculating metabolic fluxes. plos.orgnih.gov

Different MS-based approaches are employed to analyze L-3-Phosphoglyceric Acid ¹³C₃, each with specific advantages depending on the experimental goals.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used platform for metabolomics. mdpi.com However, polar and non-volatile metabolites like 3-phosphoglyceric acid cannot be directly analyzed by GC. They must first undergo a chemical derivatization process, typically silylation (e.g., using MSTFA), to increase their volatility and thermal stability. mdpi.comnih.gov

Once derivatized, the molecules can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. jfda-online.com GC-MS provides excellent chromatographic resolution and generates reproducible fragmentation patterns upon electron ionization, which are useful for identifying compounds and their isotopologues. nih.gov This technique has been successfully applied to measure the carbon isotopologue distribution in key metabolites, including organic and amino acids, to support ¹³C-metabolic flux analysis in various biological systems. frontiersin.orgbiorxiv.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar metabolites like L-3-Phosphoglyceric Acid directly from biological extracts, often without the need for derivatization. nih.govlabrulez.com This method uses liquid chromatography, frequently with techniques like hydrophilic interaction liquid chromatography (HILIC), to separate water-soluble metabolites before their introduction into the mass spectrometer. labrulez.comchromatographyonline.com

The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective and sensitive quantification using multiple-reaction monitoring (MRM). nih.govresearchgate.net In an MRM experiment, a specific precursor ion (the parent molecule of a 3-PGA isotopologue) is selected, fragmented, and a specific product ion is monitored. This high specificity minimizes interferences from the complex biological matrix. nih.gov LC-MS/MS is a powerful tool for tracing studies, enabling the precise quantification of L-3-Phosphoglyceric Acid ¹³C₃ and other labeled metabolites in pathways like glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net

Direct Infusion-High Resolution Mass Spectrometry (DI-HRMS) for Rapid Profiling

Direct Infusion-High Resolution Mass Spectrometry (DI-HRMS) is a high-throughput technique that introduces a sample extract directly into the mass spectrometer without prior chromatographic separation. nih.govosti.gov This approach allows for the very rapid profiling of metabolites, with sample analysis times of a few minutes or less. nih.govucl.ac.uk

DI-HRMS is particularly useful for rapidly determining the metabolic fluxes of isotopically labeled substrates in cultured cells and other biological systems. nih.gov By leveraging high-resolution mass analyzers (such as Orbitrap or TOF), it is possible to distinguish between different isotopologues based on their precise mass. nih.gov While it sacrifices the isomer separation provided by chromatography, DI-HRMS serves as an efficient screening method for fluxomics, enabling large-scale studies to pinpoint alterations in metabolic pathways, including glycolysis and the TCA cycle. nih.govucl.ac.uk

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

Technique Key Advantage Key Disadvantage Primary Application
GC-MS High chromatographic resolution, robust, reproducible fragmentation. mdpi.com Requires chemical derivatization for polar metabolites. nih.gov Comprehensive isotopologue profiling in steady-state labeling experiments. frontiersin.org
LC-MS/MS High sensitivity and specificity, no derivatization needed for polar metabolites. nih.govlabrulez.com Can be more complex to develop methods compared to GC-MS. Targeted quantification of polar metabolites and their isotopologues in complex samples. researchgate.net
DI-HRMS Very high throughput, rapid screening. nih.govosti.gov No chromatographic separation, potential for ion suppression and isobaric interferences. ucl.ac.uk Rapid screening for metabolic flux alterations in large sample sets. nih.gov

Integration of Multi-Modal Isotopic Data for Comprehensive Metabolic Mapping

A truly comprehensive understanding of metabolic networks is achieved by integrating data from multiple analytical platforms. Combining the strengths of techniques like hyperpolarized ¹³C NMR and stable isotope tracing with mass spectrometry provides a more complete picture of metabolic dynamics.

Hyperpolarized NMR offers real-time, in-vivo kinetic data, capturing the dynamic flux of a ¹³C label through a pathway immediately following substrate administration. nih.gov Mass spectrometry, on the other hand, provides highly sensitive and detailed end-point measurements of isotopologue distribution across a wide range of metabolites from extracted tissues or cells. frontiersin.org

L 3 Phosphoglyceric Acid 13c3 in Central Carbon Metabolic Pathway Elucidation

Glycolytic and Gluconeogenic Flux Assessment

L-3-Phosphoglyceric Acid (3-PG) is a pivotal metabolite situated at the intersection of glycolysis and several branching pathways. Introducing L-3-Phosphoglyceric Acid 13C3 into a biological system allows for precise tracking of carbon atom transitions, providing a quantitative map of reaction rates and directions. nsf.gov

Carbon Flow Dynamics in Glycolysis and Reversibility of Reactions

The reactions in the lower part of glycolysis, from 3-PG to pyruvate (B1213749), are largely reversible. wikipedia.org Using this compound allows researchers to assess the net direction and magnitude of these fluxes. When cells are supplied with this tracer, the 13C label is incorporated into downstream metabolites like 2-phosphoglycerate (2-PG), phosphoenolpyruvate (B93156) (PEP), and pyruvate. nih.gov The rate of appearance and the specific distribution of the 13C3 isotopologue in these compounds directly reflect the forward flux of glycolysis.

Conversely, under gluconeogenic conditions, where glucose is synthesized from non-carbohydrate precursors like lactate (B86563) or pyruvate, the reverse flux can be monitored. nih.gov If unlabeled pyruvate is provided along with this compound, the dilution of the 13C label in the 3-PG pool can quantify the rate of the backward reactions. The ability to track bidirectional fluxes is a key advantage of 13C-based metabolic flux analysis (13C-MFA), as it reveals the dynamic equilibrium of these pathways, which is often altered in disease states. researchgate.net

Phosphoglycerate Mutase Activity and Isotope Distribution

Phosphoglycerate mutase (PGM) catalyzes the interconversion of 3-PG and 2-PG. wikipedia.orgnih.gov This reaction is a critical step in both glycolysis and gluconeogenesis. nih.gov When this compound is introduced, PGM activity directly results in the formation of 2-phosphoglycerate retaining the full 13C3 label. The rate of this conversion can be determined by measuring the isotopic enrichment in the 2-PG pool over time.

The mechanism of the cofactor-dependent PGM involves a phosphohistidine (B1677714) intermediate and results in an intramolecular transfer of the phosphate (B84403) group. wikipedia.org The carbon backbone remains intact during this isomerization. Therefore, the 13C3 label from L-3-Phosphoglyceric Acid is transferred entirely to 2-phosphoglycerate, making the enrichment of M+3 2-PG a direct readout of PGM flux.

Table 1. Expected Mass Isotopomer Distribution in Glycolytic Intermediates from this compound
MetaboliteExpected Mass IsotopomerRationale
L-3-Phosphoglyceric AcidM+3Initial labeled tracer.
2-Phosphoglyceric AcidM+3Product of phosphoglycerate mutase, an isomerization reaction.
Phosphoenolpyruvate (PEP)M+3Product of enolase acting on M+3 2-PG.
PyruvateM+3Product of pyruvate kinase acting on M+3 PEP.
LactateM+3Product of lactate dehydrogenase acting on M+3 pyruvate.

Interplay with Pentose (B10789219) Phosphate Pathway (PPP) and Tricarboxylic Acid (TCA) Cycle

While 3-PG is downstream of the branch point leading to the Pentose Phosphate Pathway (PPP), its carbon skeleton is interconnected with the PPP through the reversible non-oxidative branch. nih.govyoutube.com The PPP generates glyceraldehyde-3-phosphate (G3P), which is in equilibrium with dihydroxyacetone phosphate (DHAP). These triose phosphates can re-enter glycolysis upstream of 3-PG. By analyzing the isotopomer patterns of hexose (B10828440) phosphates and 3-PG itself, it's possible to discern the contribution of PPP-derived carbons. For instance, if [1,2-13C]glucose is used, glycolysis produces M+2 labeled 3-PG, while the PPP can generate M+1 labeled 3-PG, allowing for flux ratio analysis. researchgate.net

The ultimate fate of the carbon skeleton from this compound is often entry into the Tricarboxylic Acid (TCA) cycle via pyruvate. The conversion of M+3 pyruvate to M+2 acetyl-CoA (via pyruvate dehydrogenase, losing one 13CO2) or M+3 oxaloacetate (via pyruvate carboxylase) leads to distinct labeling patterns in TCA cycle intermediates like citrate (B86180), malate, and aspartate (which is derived from oxaloacetate). nih.govnih.gov Tracing these patterns allows for the quantification of carbon entry into the cycle through these two major anaplerotic routes. nih.govkhanacademy.org For example, the detection of M+2 citrate is indicative of pyruvate dehydrogenase activity, while M+3 citrate points to pyruvate carboxylase flux. nih.gov

Serine Biosynthesis Pathway Analysis from this compound

De novo serine biosynthesis is a critical anabolic pathway that diverts the glycolytic intermediate 3-PG to produce serine, which is a precursor for other amino acids, nucleotides, and lipids. nih.govnih.gov this compound is an ideal tracer to directly measure the flux through this pathway.

Contribution of Phosphoglycerate Dehydrogenase (PHGDH) to De Novo Serine Synthesis

The first and rate-limiting step in serine biosynthesis is the oxidation of 3-PG to 3-phosphohydroxypyruvate, a reaction catalyzed by phosphoglycerate dehydrogenase (PHGDH). ijbs.comnih.gov This pathway is frequently upregulated in cancer cells to support their high proliferative demands. nih.govaacrjournals.org

Using this compound as a tracer, the activity of PHGDH can be directly quantified by measuring the rate of formation of M+3 labeled serine. nih.gov Studies have used 13C-glucose to trace carbon into the serine biosynthesis pathway, demonstrating that PHGDH knockdown significantly reduces the formation of 13C-serine from glucose-derived 13C-3-phosphoglycerate. nih.gov A direct feeding of this compound would provide an even more precise measurement of the flux through this specific enzymatic step, bypassing the complexities of upper glycolysis. The subsequent steps, catalyzed by phosphoserine aminotransferase (PSAT) and phosphoserine phosphatase (PSPH), conserve the three-carbon backbone, resulting in fully labeled M+3 serine. ijbs.com

Table 2. Isotope Tracing of Serine Biosynthesis and One-Carbon Metabolism from this compound
MetaboliteEnzymeExpected Mass IsotopomerMetabolic Significance
3-PhosphohydroxypyruvatePHGDHM+3First committed step of serine biosynthesis.
PhosphoserinePSAT1M+3Transamination step.
SerinePSPHM+3Final product of the pathway, precursor for one-carbon metabolism.
Glycine (B1666218)SHMTM+2Product of serine catabolism, key component of one-carbon pool.
5,10-MethylenetetrahydrofolateSHMTM+1One-carbon donor for nucleotide synthesis.

Serine Hydroxymethyltransferase (SHMT) and One-Carbon Metabolism Interconnections

Serine is a major donor of one-carbon units for cellular metabolism, a process central to the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to form methionine. nih.gov The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, transferring the β-carbon of serine to the cofactor tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). nih.govnih.gov

When M+3 serine is produced from this compound, the SHMT reaction generates M+2 glycine (retaining the α- and carboxyl-carbons of serine) and M+1 CH2-THF (carrying the β-carbon). nih.gov By tracking the appearance of these labeled species, researchers can quantify the flux from glycolysis into the one-carbon metabolic network. eventact.com This connection is vital for rapidly proliferating cells, which have a high demand for nucleotides for DNA replication. nih.gov Isotope tracing studies using labeled serine have confirmed that this pathway is the primary source of one-carbon units for processes like purine (B94841) synthesis. nih.gov

Calvin Cycle (Photosynthetic Carbon Fixation) Studies

L-3-Phosphoglyceric Acid labeled with carbon-13 at all three carbon positions (this compound) serves as a powerful tracer in elucidating the dynamics of the Calvin Cycle, the primary pathway for carbon fixation in photosynthetic organisms. Its use allows for precise tracking of carbon flow from the initial carboxylation event through the complex series of reactions that regenerate the CO2 acceptor molecule and produce precursors for biosynthesis.

The enzyme Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) catalyzes the first major step of carbon fixation in the Calvin cycle. wikipedia.org It facilitates the reaction between carbon dioxide (CO2) and Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, to produce two molecules of the three-carbon compound 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.orgkhanacademy.org When photosynthetic organisms are supplied with 13CO2, the incorporated heavy isotope is first detected in 3-PGA. nih.gov

Dynamic 13CO2 labeling experiments, coupled with techniques like gas chromatography-mass spectrometry (GC-MS), enable the quantification of 13C fractional enrichment in 3-PGA over time. nih.gov This provides a direct measure of in vivo RuBisCO activity. nih.gov The carboxylation reaction mechanism of RuBisCO incorporates the 13CO2 molecule into the C1 position of one of the two resulting 3-PGA molecules. nih.gov As the Calvin cycle proceeds, the 13C label is redistributed into the C2 and C3 positions of 3-PGA and other cycle intermediates. nih.gov

Research on the cyanobacterium Synechocystis sp. PCC 6803 has demonstrated the kinetics of 13C incorporation into different carbon positions of 3-PGA following a switch to a 13CO2-enriched environment. These studies allow for the calculation of molar carbon assimilation rates by RuBisCO. nih.gov The data reveals a rapid increase in 13C enrichment in the C1 position, followed by a slower enrichment in the C2 and C3 positions as the labeled carbon is cycled through the pathway. nih.gov

Table 1: Positional 13C Fractional Enrichment (E13C) in 3-Phosphoglycerate (3-PGA) in Synechocystis sp. PCC 6803 Following a 13CO2 Pulse

This table illustrates the time-dependent incorporation of 13C into the entire 3-PGA molecule (E13C1,2,3-C3), the C2 and C3 positions (E13C2,3-C2), and the calculated enrichment at the C1 position (E13C1-C), which directly reflects RuBisCO's carboxylation activity. The data shows an initial rapid labeling of the C1 position, followed by the gradual labeling of the C2 and C3 positions as the carbon cycles through the regeneration phase.

Time (seconds)E13C1,2,3-C3 (%)E13C2,3-C2 (%)E13C1-C (%)
1015535
20251545
30352555
60504070
120656075
300807884
Data is representative of findings from studies such as "Dynamic photosynthetic labeling and carbon-positional mass spectrometry monitor in vivo RUBISCO carbon assimilation rates". nih.gov

It is important to note that RuBisCO exhibits a kinetic isotope effect, preferentially fixing the lighter 12CO2 over 13CO2. wikipedia.org This results in the 3-PGA produced being relatively depleted in 13C compared to the isotopic composition of the CO2 substrate. wikipedia.org This fractionation is a key factor to consider in metabolic flux analyses.

Following its formation, 3-PGA enters the reduction and regeneration phases of the Calvin cycle. khanacademy.orgtutorchase.com In the reduction phase, ATP and NADPH produced during the light-dependent reactions are used to convert 3-PGA into glyceraldehyde-3-phosphate (G3P). tutorchase.com A portion of the G3P is then utilized for the biosynthesis of carbohydrates, such as starch and sucrose (B13894), while the remainder enters the regeneration phase. khanacademy.orgwikipedia.org

The regeneration phase is a series of complex enzymatic reactions that convert five molecules of G3P into three molecules of RuBP, the CO2 acceptor, thus completing the cycle. wikipedia.org This phase ensures a continuous supply of RuBP for ongoing carbon fixation. wikipedia.org

Using this compound, or by tracing the fate of 13C-labeled 3-PGA generated from 13CO2 fixation, researchers can map the flow of carbon through the regeneration phase and into various biosynthetic pathways. vanderbilt.eduresearchgate.net This is a cornerstone of 13C metabolic flux analysis (13C-MFA), which quantifies the in vivo rates of metabolic reactions. creative-proteomics.comnih.gov

By tracking the appearance and distribution of the 13C label in downstream metabolites, the partitioning of newly fixed carbon can be determined. For instance, the rate of 13C incorporation into intermediates of the regeneration phase, such as sedoheptulose-7-phosphate and ribulose-5-phosphate, can be measured. nih.gov Simultaneously, the flux of carbon out of the Calvin cycle and into products like starch and sucrose can be quantified by measuring the 13C enrichment in molecules like ADP-glucose (a precursor to starch) and UDP-glucose (a precursor to sucrose). researchgate.netpnas.org

Table 2: Representative Carbon Partitioning from 3-PGA in a C3 Plant Leaf Under High Light Conditions

This table provides an illustrative example of how newly fixed carbon, initially incorporated into 3-PGA, is distributed among major biosynthetic pathways. The percentages represent the relative flux of carbon derived from 3-PGA into these pathways, as would be determined through 13C metabolic flux analysis.

Metabolic FateRelative Carbon Flux (%)Key Metabolites
RuBP Regeneration~83%Ribulose-5-phosphate, Sedoheptulose-7-phosphate
Starch Synthesis (Plastid)~10%ADP-glucose, Glucose-6-phosphate
Sucrose Synthesis (Cytosol)~5%UDP-glucose, Fructose-6-phosphate
Photorespiratory PathwayVaries with O2/CO2 ratioGlycine, Serine
Other Biosynthesis (e.g., Amino Acids)~2%Pyruvate, Oxaloacetate
Data is synthesized from principles and findings in metabolic flux analysis studies of C3 photosynthesis. vanderbilt.eduresearchgate.netpnas.org

These studies reveal how environmental conditions, such as light intensity and CO2 concentration, affect carbon partitioning. pnas.org For example, under high light, a greater proportion of fixed carbon may be directed towards starch synthesis for storage. pnas.org This type of analysis is crucial for understanding the regulation of photosynthetic carbon metabolism and for identifying potential targets for bioengineering to enhance crop productivity or the production of biofuels. vanderbilt.edu

Computational and Modeling Approaches for L 3 Phosphoglyceric Acid 13c3 Data

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope labeling, it becomes 13C-Metabolic Flux Analysis (13C-MFA), a gold standard for determining intracellular fluxes.

Isotopomer-Based Metabolic Flux Analysis (13C-MFA)

13C-MFA relies on tracing the path of 13C atoms from a labeled substrate, such as [U-13C]glucose, as they are incorporated into downstream metabolites like L-3-Phosphoglyceric Acid. The distribution of 13C isotopes within the 3-PG molecule, known as its mass isotopomer distribution (MID), is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This MID is highly sensitive to the relative activities of different metabolic pathways.

For instance, the labeling pattern of 3-PG can effectively distinguish between the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the pentose (B10789219) phosphate (B84403) pathway (PPP). When cells are fed [1,2-13C]glucose, glycolysis produces 3-PG that is 50% unlabeled (M+0) and 50% labeled with two 13C atoms (M+2). In contrast, the oxidative PPP generates a mixture of M+0, M+1, and M+2 labeled 3-PG nih.govresearchgate.net. By analyzing this distinct labeling pattern, researchers can accurately quantify the flux of carbon through these fundamental pathways.

The choice of isotopic tracer is critical for the successful resolution of metabolic fluxes. While 13C-glucose tracers are effective for elucidating fluxes in glycolysis and the PPP, 13C-glutamine tracers often provide better resolution for pathways like the TCA cycle nih.gov. To achieve a comprehensive understanding of cellular metabolism, parallel labeling experiments using multiple tracers are often employed, with all data integrated into a single flux model nih.gov.

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) for Dynamic Systems

Traditional 13C-MFA assumes that the system is at both a metabolic and isotopic steady state. However, for many biological systems, particularly in plants or during transient conditions, achieving isotopic steady state is not feasible. Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) addresses this limitation by analyzing the time-dependent changes in isotopic labeling of metabolites.

INST-MFA has been successfully applied to study photosynthetic metabolism in plants, where the uptake of 13CO2 leads to dynamic changes in the labeling of intermediates like 3-PG nih.gov. By capturing these transient labeling patterns, INST-MFA can provide a detailed picture of carbon partitioning and photosynthetic fluxes under different conditions, such as varying light intensity nih.gov. This technique has also proven valuable in understanding the metabolism of heterotrophic plant cells and in identifying metabolic shifts under conditions like oxidative stress frontiersin.org.

Software Tools for 13C-MFA (e.g., Metran, INCA, FreeFlux, p13CMFA)

The complex calculations involved in 13C-MFA and INST-MFA necessitate the use of specialized software. Several software packages have been developed to facilitate the modeling, simulation, and statistical analysis of isotope labeling data.

SoftwareDescriptionKey Features
Metran A software tool for 13C-MFA that integrates experimental design, flux estimation, and statistical analysis.User-friendly interface, supports parallel labeling experiments.
INCA (Isotopomer Network Compartmental Analysis) A powerful MATLAB-based platform for both steady-state and non-stationary MFA.Capable of handling complex metabolic networks and diverse isotopic labeling data. Supports regression of multiple experiments simultaneously.
FreeFlux An open-source Python package designed for both steady-state and isotopically non-stationary MFA.Offers computational efficiency and is suitable for analyzing transient labeling data.
p13CMFA A software tool that aids in the design and analysis of 13C-MFA experiments.Focuses on optimizing experimental design to maximize the precision of flux estimates.

These software tools automate the process of constructing metabolic models, simulating isotopomer distributions, and performing statistical analyses to determine the best-fit flux values and their confidence intervals.

Network Reconstruction and Stoichiometric Modeling

A crucial prerequisite for any MFA study is the construction of a detailed and accurate metabolic network model. This model represents the biochemical reactions occurring within the cell, including the stoichiometry of each reaction and the atom transitions between reactants and products.

For the analysis of L-3-Phosphoglyceric Acid 13C3, the network model must include glycolysis, the pentose phosphate pathway, the TCA cycle, and pathways that utilize 3-PG as a precursor, such as serine and glycine (B1666218) biosynthesis. The model must accurately reflect the compartmentalization of these pathways within the cell (e.g., cytosol, mitochondria, plastids in plant cells).

The stoichiometry of the network imposes constraints on the possible flux distributions. At a metabolic steady state, the rate of production of each intracellular metabolite must equal its rate of consumption. This principle of mass balance is a fundamental constraint in stoichiometric modeling. The reconstructed network serves as the mathematical framework upon which the flux analysis is performed.

Statistical Analysis and Confidence Interval Estimation for Fluxes

Once the metabolic fluxes are estimated by fitting the model to the experimental isotopomer data, it is essential to assess the statistical significance of these estimates. This is achieved through statistical analysis and the calculation of confidence intervals for each flux.

The goodness-of-fit of the model is typically evaluated using a chi-squared test, which compares the simulated isotopomer distributions to the measured data. A statistically acceptable fit indicates that the model is consistent with the experimental evidence.

Confidence intervals provide a range within which the true value of a flux is likely to lie. These intervals are crucial for determining whether observed differences in fluxes between different conditions are statistically significant. Various methods, including parameter continuation and Monte Carlo simulations, are used to calculate these confidence intervals, accounting for the non-linear nature of the isotopomer model. The precision of the flux estimates is highly dependent on the choice of isotopic tracer and the specific pathways being investigated nih.gov.

Machine Learning and Optimization in 13C Metabolic Tracing

More recently, machine learning and optimization techniques have been applied to enhance the analysis of 13C metabolic tracing data. These approaches can help to address some of the challenges associated with traditional MFA, such as the computational complexity of large-scale models and the interpretation of complex datasets.

Machine learning algorithms can be trained on large datasets of simulated or experimental isotopomer data to predict metabolic fluxes directly from the measured labeling patterns nih.gov. This can significantly speed up the process of flux estimation. For instance, artificial neural networks have been used to predict fluxes from mass isotopomer data nih.gov.

Optimization algorithms, such as genetic algorithms, have been employed to optimize the design of 13C labeling experiments. By systematically exploring different combinations of isotopic tracers, these algorithms can identify the experimental setup that will provide the most precise and accurate flux estimates for a given metabolic network nih.gov. This is particularly valuable for complex systems where the optimal tracer strategy is not intuitively obvious.

Applications of L 3 Phosphoglyceric Acid 13c3 in Diverse Biological Systems

Mammalian Cell and Tissue Metabolism

Tracing Metabolic Reprogramming in Cancer Cells (e.g., Glycolysis, Serine Synthesis)

Cancer cells exhibit significant alterations in their metabolism to support rapid proliferation and survival. nih.gov One of the key metabolic changes is the "Warburg effect," where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. bioengineer.org L-3-Phosphoglyceric acid is a crucial intermediate in glycolysis. The use of 13C-labeled precursors like [U-13C6]glucose, which is metabolized to labeled 3-phosphoglycerate (B1209933), allows researchers to trace the flow of carbon through glycolysis and connected pathways. nih.govresearchgate.net

The serine synthesis pathway, which branches from glycolysis at the level of 3-phosphoglycerate, is often upregulated in cancer. nih.govuni-konstanz.denih.gov This pathway provides the building blocks for proteins, nucleic acids, and lipids, and also contributes to cellular redox balance. uni-konstanz.de By using 13C-labeled glucose or other tracers that label the 3-phosphoglycerate pool, researchers can quantify the flux of carbons from glycolysis into the serine synthesis pathway. This is achieved by measuring the 13C enrichment in serine and other downstream metabolites using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS). nih.govnih.gov

For instance, studies have shown that in some cancer cell lines, a significant portion of the glycolytic intermediate 3-phosphoglycerate is diverted to produce serine. nih.gov This metabolic rewiring is crucial for cancer cell proliferation. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step in this pathway and is often overexpressed in cancers like breast cancer and melanoma. nih.govresearchgate.net Tracing studies with 13C-labeled substrates have been instrumental in demonstrating the reliance of these cancer cells on the de novo serine synthesis pathway. nih.govresearchgate.net

Tracer MoleculeKey Pathway AnalyzedMajor Finding in Cancer CellsReference
[1,2-13C]glucoseGlycolysis and Pentose (B10789219) Phosphate (B84403) Pathway (PPP)Allows for the quantification of relative fluxes through glycolysis and the PPP by analyzing the labeling patterns of 3-phosphoglycerate. nih.govresearchgate.net nih.govresearchgate.net
[U-13C6]glucoseGlycolysis, TCA Cycle, Serine SynthesisReveals the contribution of glucose carbons to various anabolic pathways, including the synthesis of amino acids like serine, glutamate (B1630785), and aspartate. nih.govresearchgate.net nih.govresearchgate.net
[U-13C5]glutamineTricarboxylic Acid (TCA) CycleDemonstrates the anaplerotic role of glutamine in replenishing TCA cycle intermediates, which is crucial for cancer cell metabolism. nih.govnih.gov nih.govnih.gov

Neuro-Metabolism and D-Serine Synthesis Pathways

In the brain, L-serine is not only a component of proteins but also the precursor to D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and neurotransmission. mdpi.comumn.edunih.gov The synthesis of L-serine in the brain primarily occurs in astrocytes from the glycolytic intermediate 3-phosphoglycerate, a reaction catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). umn.edunih.govnih.gov This astrocytic L-serine is then supplied to neurons for the synthesis of D-serine by the enzyme serine racemase. umn.edunih.govnih.govresearchgate.net

The use of 13C-labeled substrates, such as [1-13C]glucose, in conjunction with nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, has been pivotal in elucidating these metabolic pathways in the brain. nih.govresearchgate.net By tracking the incorporation of 13C from glucose into 3-phosphoglycerate and subsequently into L-serine and other amino acids like glutamate and glutamine, researchers can study the rates of glycolysis and the TCA cycle in both neurons and astrocytes. nih.gov These studies have confirmed that astrocytes are the primary site of L-serine synthesis from glucose. umn.edunih.gov Disruptions in this pathway have been linked to neurological disorders, highlighting the importance of understanding its regulation. mdpi.com

Cell TypeKey Metabolic ProcessRole of 3-PhosphoglycerateReference
AstrocytesDe novo L-serine synthesisServes as the direct precursor for L-serine synthesis via the action of 3-phosphoglycerate dehydrogenase (PHGDH). umn.edunih.govnih.gov umn.edunih.govnih.gov
NeuronsD-serine synthesisUtilize astrocyte-derived L-serine (synthesized from 3-phosphoglycerate) as the substrate for serine racemase to produce D-serine. umn.edunih.govresearchgate.net umn.edunih.govresearchgate.net

Immune Cell Metabolism (e.g., Macrophage Activation)

The metabolic state of immune cells is intricately linked to their function. Macrophages, for example, undergo profound metabolic reprogramming upon activation. Classically activated (M1) macrophages, which are pro-inflammatory, switch their metabolism to aerobic glycolysis, a process that is essential for their inflammatory functions. frontiersin.orgnih.gov In contrast, alternatively activated (M2) macrophages, involved in tissue repair, rely more on oxidative phosphorylation. frontiersin.orgbiorxiv.org

13C-labeled tracers have been employed to study these metabolic shifts in macrophages. nih.gov For instance, by supplying [13C]glucose to activated macrophages, researchers can track the increased flux through the glycolytic pathway in M1 macrophages. nih.gov This metabolic shift allows for the rapid generation of ATP and provides metabolic intermediates for the synthesis of inflammatory molecules. frontiersin.org The use of 13C NMR and mass spectrometry can reveal the fate of glucose carbons, demonstrating their incorporation into lactate (B86563) and intermediates of the pentose phosphate pathway, which is crucial for producing NADPH for redox defense. frontiersin.orgnih.gov Understanding the metabolic underpinnings of macrophage activation can open new avenues for therapeutic intervention in inflammatory diseases.

Microbial Metabolic Engineering and Physiology

Bacterial and Yeast Metabolic Network Characterization

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in metabolic engineering, enabling the detailed characterization of microbial metabolic networks. creative-proteomics.comnih.govnih.gov By growing bacteria or yeast on a 13C-labeled substrate, such as [1-13C]glucose or a mixture of labeled and unlabeled glucose, researchers can precisely quantify the carbon fluxes through central metabolic pathways. creative-proteomics.comnih.gov The labeling patterns of intracellular metabolites and proteinogenic amino acids are measured, and this data is then used in computational models to estimate the rates of individual reactions in the metabolic network. nih.govnih.gov

This approach has been widely used to understand the metabolism of industrially important microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.gov For example, 13C-MFA can identify bottlenecks in production pathways, uncover alternative metabolic routes, and guide genetic engineering strategies to improve the yield of desired products, such as biofuels and biochemicals. researchgate.netmdpi.com By providing a quantitative snapshot of cellular metabolism, 13C-MFA offers a rational basis for metabolic engineering efforts. nih.gov

MicroorganismApplication of 13C-MFAKey Insights GainedReference
Escherichia coliOptimization of biochemical productionIdentification of rate-limiting steps in pathways for the production of fatty acids and other chemicals, guiding genetic modifications to enhance yields. nih.gov nih.gov
Saccharomyces cerevisiaeEnhancement of biofuel productionQuantification of fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle to improve ethanol and fatty acid synthesis. nih.govmdpi.com nih.govmdpi.com
Bacillus subtilisCharacterization of central carbon metabolismElucidation of the metabolic network to improve the production of industrial enzymes and other biomolecules. nih.gov nih.gov
Corynebacterium glutamicumAmino acid productionAnalysis of metabolic fluxes to enhance the production of amino acids like lysine and glutamate. nih.gov nih.gov

Oleaginous Microalgae Metabolism

Oleaginous microalgae, which can accumulate large amounts of lipids, are promising feedstocks for biofuel production. Understanding their metabolism is crucial for optimizing lipid yields. 13C-MFA has been applied to investigate the metabolic pathways in these organisms. nih.gov A study on the oleaginous microalga Chlorella protothecoides used 13C-labeled glucose to compare its metabolism under heterotrophic (glucose-fed) and autotrophic (photosynthetic) conditions. nih.gov

The study revealed high activity of glycolysis and the pentose phosphate pathway in heterotrophically grown cells, with a significant flux through the TCA cycle. nih.gov In contrast, autotrophically grown cells primarily derived their energy and carbon from photosynthesis, with the resulting glyceraldehyde-3-phosphate serving as a precursor for biomass synthesis. nih.gov Such studies provide a detailed understanding of the metabolic networks in oleaginous microalgae, which is essential for developing strategies to enhance lipid production for biofuels. nih.gov

Plant Metabolism and Photosynthesis Research

L-3-Phosphoglyceric Acid 13C3 (¹³C₃-3-PGA) serves as a powerful analytical tool in plant biology, offering a precise method to trace the intricate pathways of carbon fixation and allocation. As the first stable product of carbon dioxide fixation in C3 plants, 3-phosphoglyceric acid (3-PGA) is a critical metabolic hub. By introducing ¹³C₃-3-PGA, researchers can follow the journey of carbon atoms through various metabolic processes, providing quantitative insights into how plants distribute resources and respond to environmental changes. This isotopically labeled compound is instrumental in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique that measures the in vivo rates of metabolic pathways. khanacademy.orgethz.ch The use of stable isotopes like ¹³C allows for the detailed quantification of intracellular fluxes, which is crucial for understanding and potentially engineering plant metabolism for improved growth and resilience. researchgate.netplos.org

Carbon Partitioning and Stress Response

Carbon partitioning, the process by which plants allocate the carbon fixed during photosynthesis to various metabolic pathways and tissues, is fundamental to growth, development, and response to environmental stress. The use of stable carbon isotopes, such as in ¹³C₃-3-PGA, is a key method for investigating how this allocation changes, particularly under adverse conditions like drought. nih.govresearchgate.net

When plants experience water stress, they often alter their carbon allocation strategies to prioritize survival over growth. This can involve redirecting carbon from new leaf and shoot development towards root growth to enhance water uptake, or towards the synthesis of protective compounds. Isotope labeling studies allow researchers to quantify these shifts. For instance, by modifying the ¹³C/¹²C ratio of the CO₂ supplied to plants, scientists can trace the newly assimilated carbon and determine its distribution among different plant organs and biochemical pools. nih.gov

A study on cereals like wheat, tritordeum, and triticale under post-anthesis water stress revealed significant changes in carbon balance. nih.gov Researchers used ¹³C labeling to distinguish between carbon assimilated before and after the stress period. The findings indicated that under drought, a larger proportion of the carbon assimilated during the grain-filling stage was allocated to respiration rather than to grain biomass. nih.gov This suggests that under stress, a significant portion of photosynthetic energy is expended on maintenance and survival processes. Furthermore, the study highlighted that the remobilization of carbon reserves stored before anthesis played a crucial role in grain filling under water-limited conditions. nih.govresearchgate.net

The data from such an experiment can be summarized to illustrate the differential allocation of recently assimilated carbon under varying water availability.

Cereal TypeTreatmentPost-Anthesis Assimilated ¹³C in Respiration (%)Post-Anthesis Assimilated ¹³C in Grain (%)Contribution of Pre-Anthesis Carbon to Grain
WheatControlLowerHigherModerate
WheatDroughtHigherLowerHigh
TritordeumControlLowerHigherModerate
TritordeumDroughtLower (than other droughted cereals)Higher (than other droughted cereals)High
TriticaleControlLowerHigherModerate
TriticaleDroughtHigherLowerHigh

This table is a representation of findings that would be expected from a study using ¹³C labeling to trace carbon partitioning in cereals under drought stress, based on the research by Delgado et al. (2009). nih.gov

In another study focusing on guar (Cyamopsis tetragonoloba) under water-deficit conditions, researchers found a significant positive correlation between the leaf ¹³C isotope composition under drought stress and the plant's biomass production. mdpi.com This indicates that ¹³C discrimination can be a valuable trait for selecting drought-tolerant genotypes, as it reflects a plant's water-use efficiency and its ability to maintain carbon fixation under stress. mdpi.comagrilife.org

Photorespiration Pathways

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it. khanacademy.org This process is more prevalent at high temperatures and low CO₂ concentrations. While often considered wasteful because it releases previously fixed carbon as CO₂, photorespiration is now understood to have protective roles and is integrated with primary metabolism. nih.gov The pathway involves a complex series of reactions that shuttle metabolites between the chloroplast, peroxisome, and mitochondria. khanacademy.org

The use of ¹³C labeled compounds is a crucial technique for tracing the flow of carbon through the photorespiratory pathway and quantifying the fluxes of its intermediates. nih.govnih.gov By supplying plants with ¹³CO₂, researchers can track the incorporation of the heavy isotope into photorespiratory metabolites such as phosphoglycolate, glycolate, glycine (B1666218), serine, and glycerate. khanacademy.orgnih.gov The labeling patterns in these molecules provide a detailed map of the metabolic route and the rate at which carbon flows through it. nih.govresearchgate.net

A key intermediate in the final stage of the photorespiratory cycle is glycerate, which is phosphorylated in the chloroplast to form 3-PGA, thereby re-entering the Calvin cycle. khanacademy.org Tracing studies using ¹³C labeling have been instrumental in demonstrating the efficiency of this recycling process. Research on sunflower leaves using ¹³CO₂ under various atmospheric conditions (from high photorespiration to negligible photorespiration) has shown that the proportion of photorespiratory intermediates that escape the recycling pathway is very small. nih.govnih.gov This indicates a highly efficient metabolic loop that salvages most of the carbon that would otherwise be lost.

The build-up rates of key photorespiratory intermediates, which represent the small fraction of molecules escaping the main recycling flux, can be quantified using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) on extracts from ¹³C-labeled leaves. nih.gov

Atmospheric ConditionRelative Photorespiration RateBuild-up Rate of Glycine (µmol m⁻² s⁻¹)Build-up Rate of Serine (µmol m⁻² s⁻¹)Build-up Rate of Glycerate (µmol m⁻² s⁻¹)
Low O₂, High CO₂Very Low~0.01~0.01~0.02
Ambient (21% O₂, 380 ppm CO₂)Moderate~0.05~0.04~0.08
High O₂, Low CO₂High~0.10~0.08~0.15

This interactive table presents illustrative data based on the findings of studies that use ¹³C labeling to quantify the flux of photorespiratory intermediates. The values represent the small "leakage" from the highly efficient photorespiratory cycle under different environmental conditions that modulate the rate of photorespiration. nih.gov

These isotopic methods have provided strong evidence that the photorespiratory pathway is a tightly regulated and integral part of plant carbon metabolism, not merely a wasteful process. nih.govresearchgate.net The ability to trace the fate of carbon from ¹³C₃-3-PGA and other labeled precursors is essential for a complete understanding of these complex metabolic networks. researchgate.net

Future Directions and Emerging Research Avenues for L 3 Phosphoglyceric Acid 13c3 Studies

Enhancing Temporal Resolution in Dynamic Tracing Experiments

A significant frontier in ¹³C tracer studies is the improvement of temporal resolution to capture the rapid dynamics of metabolic pathways. nih.gov Traditional steady-state ¹³C-MFA provides a time-averaged view of metabolic fluxes, which may not fully represent the metabolic state of systems undergoing rapid transitions. Dynamic or isotopically nonstationary ¹³C labeling experiments are powerful tools for investigating not only carbon flux quantification but also pathway bottlenecks and metabolite channeling. springernature.com

One of the primary challenges is to accurately track the labeling patterns of metabolites over very short timescales. Kinetic flux profiling, which combines dynamic labeling patterns with metabolite concentrations, offers a method to quantitatively infer fluxes. nih.gov Recent advancements aim to shorten the time required for these analyses, moving towards real-time monitoring. For instance, the development of a ¹H NMR method that captures ¹³C information via ¹³C-¹H J-couplings (¹H[¹³C-Jed]) enhances sensitivity and allows for the real-time tracking of branching metabolic reactions in small sample volumes. biorxiv.org These approaches involve solving ordinary differential equations to fit the time-dependent isotopomer distribution data, thereby enabling the estimation of fluxes in key central pathways. springernature.com The goal is to move beyond snapshots and develop a continuous picture of metabolic adaptations. nih.gov

Technique Description Advantage Reference
Isotopically Nonstationary ¹³C-MFAInvolves ¹³C-pulse experiments and analysis of transient isotopic labeling to quantify fluxes by fitting time-dependent isotopomer data.Allows for the investigation of pathway bottlenecks and metabolite channeling in addition to flux quantification. springernature.com
Kinetic Flux ProfilingCombines dynamic labeling patterns with measurements of metabolite concentrations to quantitatively determine cellular metabolic fluxes.Provides quantitative flux data from dynamic experiments. nih.gov
¹H[¹³C-Jed] NMRA ¹H NMR method that harnesses ¹H sensitivity with ¹³C specificity by capturing ¹³C NMR information in the ¹H spectrum.Enables real-time, non-invasive investigation of dynamic cellular metabolism in low-volume samples with improved sensitivity. biorxiv.org

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics)

To gain a holistic understanding of cellular regulation, integrating ¹³C fluxomics data with other omics datasets such as transcriptomics and proteomics is a crucial research avenue. hilarispublisher.com Metabolic fluxes represent the final output of cellular regulation, originating from changes at the genomic, transcriptomic, and proteomic levels. hilarispublisher.com Therefore, combining these datasets can provide a more comprehensive and systems-level view of cellular physiology.

The integration of gene expression data with ¹³C-MFA can be achieved by weighting the minimization of flux adjustments by gene expression levels. nih.gov This approach helps to correlate transcriptional changes with functional metabolic outputs. Similarly, proteomics data can provide information on enzyme abundance, which can be used to constrain flux analysis models. For example, the metabolic incorporation of ¹³C from labeled glucose into proteins can be analyzed via top-down mass spectrometry to understand the functions of protein modifications and their relationship to metabolic state. researchgate.net This multi-omics approach is essential for building more accurate and predictive models of cellular metabolism and for understanding how metabolic pathways are rewired in response to genetic or environmental perturbations. hilarispublisher.commorressier.com

Omics Data Type Integration Approach Benefit Reference
TranscriptomicsWeighting flux estimations based on gene expression data.Correlates changes in gene expression with metabolic pathway activity. nih.gov
ProteomicsUsing protein abundance data to constrain metabolic models; analyzing ¹³C incorporation into proteins.Provides context on enzyme levels and post-translational modifications, linking them to metabolic function. hilarispublisher.comresearchgate.net

Development of Novel Derivatization and Analytical Platforms

Innovations in analytical chemistry are continuously expanding the capabilities of ¹³C tracer studies. The development of novel derivatization strategies and analytical platforms is key to improving the sensitivity, coverage, and efficiency of metabolite analysis. Derivatization is often necessary to improve the chromatographic behavior and mass spectrometric detection of polar metabolites like L-3-Phosphoglyceric Acid.

One emerging trend is the use of isotope-coded derivatization reagents. For example, differential ¹²C-/¹³C-isotope dansylation labeling of metabolites enhances detection by 1-3 orders of magnitude and allows polar compounds to be retained and separated on reversed-phase liquid chromatography (RPLC) columns. acs.org This method provides precise and accurate quantification as the ¹²C- and ¹³C-labeled forms of a metabolite co-elute. acs.org Furthermore, advancements in analytical instrumentation, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are enabling more detailed analysis of isotopologues. nih.govfrontiersin.org There is also a growing demand for custom-labeled compounds and advanced MS systems specifically optimized for analyzing stable isotope-labeled molecules to meet specific research needs. datainsightsmarket.com These technological advancements are critical for resolving complex labeling patterns and improving the accuracy of flux calculations. frontiersin.org

Platform/Technique Description Key Advantage Reference
Isotope Dansylation LabelingA derivatization technique using ¹²C-/¹³C-dansyl chloride to label metabolites with amine or phenolic hydroxyl groups.Greatly enhances ESI-MS signal and improves chromatographic separation of polar metabolites. acs.org
Isotopic Ratio Outlier Analysis (IROA)An LC-MS technique using samples labeled with 5% and 95% ¹³C to differentiate biological signals from artifacts.Allows for accurate determination of the number of carbons in a molecule, aiding in formula identification and relative quantification. frontiersin.org
Advanced Mass SpectrometryDevelopment of MS systems specifically optimized for the analysis of stable isotope-labeled compounds.Enables more accurate and sensitive detection of labeled biomolecules. datainsightsmarket.com

Addressing Challenges in Quantifying Complex Metabolic Networks

Quantifying metabolic fluxes in complex biological systems, such as mammalian cells or microbial consortia, presents significant challenges. springernature.comresearchgate.net These systems often involve multiple carbon sources, compartmentalization of metabolic pathways, and intricate network topologies. Accurately estimating flux in such complex networks is a primary goal of modern ¹³C-MFA. nih.gov

A key strategy to improve the accuracy and resolution of flux maps is the use of multiple isotopic tracers in parallel experiments. springernature.comresearchgate.net By culturing cells with different ¹³C-labeled substrates (e.g., various positional isomers of ¹³C-glucose or other nutrients like ¹³C-glutamine), researchers can generate complementary labeling information. creative-proteomics.comnih.govmorressier.com This multi-tracer approach provides additional constraints for flux estimation, significantly improving the precision of the calculated fluxes. researchgate.net For example, a protocol incorporating parallel cultures with different ¹³C-labeled glucose tracers, followed by GC-MS analysis of amino acids, glycogen, and ribose, can quantify fluxes with a standard deviation of ≤2%. researchgate.netnih.gov The optimal design of these isotopic labeling experiments is crucial and can be guided by computational algorithms to select the best tracer combinations for a specific metabolic network. researchgate.net

Challenge Strategy Rationale Reference
Multiple Carbon SourcesUse of multiple, distinct isotopic tracers in parallel experiments (e.g., ¹³C-glucose and ¹³C-glutamine).Deconvolutes the contribution of each substrate to downstream metabolite pools. morressier.comspringernature.comresearchgate.net
Complex Network TopologyRational selection of tracers and parallel labeling experiments to generate complementary labeling patterns.Provides more comprehensive data and constraints to better resolve fluxes through interconnected and redundant pathways. researchgate.net
Low Precision of Flux EstimatesOptimal experimental design, including the use of multiple tracers and advanced analytical measurements (e.g., tandem MS).Dramatically improves the quality and precision of ¹³C-MFA results, reducing confidence intervals of estimated fluxes. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is L-3-Phosphoglyceric Acid ¹³C₃ synthesized, and what analytical methods validate its isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of ¹³C₃ into the glycerol backbone. Isotopic purity (>98%) is validated via liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm positional ¹³C enrichment. For example, LC-MS can differentiate between natural abundance and labeled isotopes by analyzing mass-to-charge (m/z) ratios .

Q. What are standard protocols for storing L-3-Phosphoglyceric Acid ¹³C₃ to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis. For solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl) and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures and pH should be conducted using LC-MS to monitor degradation products .

Q. How is L-3-Phosphoglyceric Acid ¹³C₃ used to trace glycolytic and gluconeogenic fluxes in cell cultures?

  • Methodological Answer : Introduce the compound into cell media and track ¹³C incorporation into downstream metabolites (e.g., pyruvate, glucose) via LC-MS. Use metabolic flux analysis (MFA) software (e.g., INCA) to model flux distributions. Calibrate measurements with internal standards like ¹³C6-glucose to account for isotopic dilution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using L-3-Phosphoglyceric Acid ¹³C₃ in metabolic studies?

  • Methodological Answer : Contradictions may arise from unaccounted isotopic dilution or cross-pathway interference. Perform parallel experiments with complementary tracers (e.g., ¹³C3-glycerol or ¹³C6-glucose) to validate flux contributions. For instance, Wang et al. (2020) reconciled glycerol vs. lactate contributions to gluconeogenesis by comparing multiple tracer datasets .

Q. What experimental controls are critical when quantifying L-3-Phosphoglyceric Acid ¹³C₃’s role in the Calvin cycle?

  • Methodological Answer : Use plant or algal systems under controlled light/dark cycles. Include negative controls (unlabeled 3-PGA) and measure RuBisCO activity via ¹³C incorporation into ribulose-1,5-bisphosphate. Normalize data to chlorophyll content or protein concentration to mitigate biological variability .

Q. How does isotopic scrambling affect data interpretation in phosphoglycerate mutase assays using L-3-Phosphoglyceric Acid ¹³C₃?

  • Methodological Answer : Scrambling (e.g., ¹³C migration to adjacent carbons) can occur during enzymatic reactions. To mitigate, perform time-course assays and quench reactions rapidly (e.g., with perchloric acid). Analyze intermediates via high-resolution MS and compare to synthetic standards with defined ¹³C positions .

Q. What computational tools integrate ¹³C3-labeled phosphoglycerate data into genome-scale metabolic models (GEMs)?

  • Methodological Answer : Use constraint-based modeling platforms like COBRApy or RAVEN. Input isotopomer distributions from LC-MS into flux balance analysis (FBA) frameworks. Validate predictions via gene knockout strains or enzyme inhibition studies .

Data Contradiction & Troubleshooting

Q. Why might observed ¹³C enrichment in downstream metabolites differ from theoretical predictions?

  • Methodological Answer : Discrepancies often stem from:

  • Isotopic dilution : Natural abundance carbons in co-substrates (e.g., ATP).
  • Compartmentalization : Subcellular segregation of labeled vs. unlabeled pools (e.g., mitochondrial vs. cytosolic metabolites).
  • Enzyme kinetics : Allosteric regulation altering flux rates.
    Address these by using dual tracers (e.g., ¹³C3 + ²H) and compartment-specific quenching protocols .

Q. How to distinguish between endogenous and exogenously added L-3-Phosphoglyceric Acid ¹³C₃ in tissue homogenates?

  • Methodological Answer : Spike homogenates with a structurally distinct internal standard (e.g., ¹⁵N-labeled 3-PGA). Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate signals. Normalize to tissue weight or protein content to quantify uptake efficiency .

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